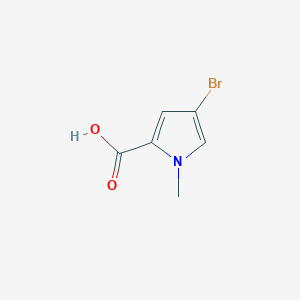

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZDZQRYBIAVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429254 | |

| Record name | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875160-43-3 | |

| Record name | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details a viable synthetic pathway, experimental protocols, and key characterization data.

Introduction

Pyrrole-2-carboxylic acid derivatives are significant scaffolds in the development of novel therapeutic agents due to their diverse biological activities. The introduction of a bromine atom and an N-methyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This guide focuses on the synthesis and characterization of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, providing a foundation for its further investigation and application in drug discovery and materials science.

Synthetic Pathway

The most direct and efficient synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid involves a two-step process starting from commercially available pyrrole-2-carboxylic acid. The key steps are the bromination of the pyrrole ring followed by N-methylation, or vice-versa. A more accessible route, given the commercial availability of the methyl ester, is the hydrolysis of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

A plausible synthetic approach is outlined below, starting from the bromination of methyl 1H-pyrrole-2-carboxylate.

Caption: Proposed synthetic pathway for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid via the hydrolysis of its methyl ester, a common and effective method for saponification of ester functional groups on heterocyclic systems.

Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid from Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Materials:

-

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

-

Add lithium hydroxide monohydrate (1.5-3.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate of hydrolysis if necessary.

-

Upon completion of the reaction (disappearance of the starting material), concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M hydrochloric acid. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Caption: General experimental workflow for the hydrolysis of the methyl ester.

Characterization Data

The following tables summarize the key physicochemical and spectroscopic data for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₆BrNO₂ |

| Molecular Weight | 204.02 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not reported; for comparison, 4-bromo-1H-pyrrole-2-carboxylic acid has a melting point of 90-92 °C.[1] |

Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity |

| N-CH ₃ | 3.8 - 4.0 | s |

| Pyrrole-H (C3 or C5) | 6.8 - 7.2 | d |

| Pyrrole-H (C5 or C3) | 6.9 - 7.3 | d |

| COOH | 12.0 - 13.0 | br s |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) |

| N-C H₃ | 35 - 40 |

| Pyrrole-C 4 (C-Br) | 95 - 105 |

| Pyrrole-C 3 or C 5 | 110 - 125 |

| Pyrrole-C 5 or C 3 | 115 - 130 |

| Pyrrole-C 2 (C-COOH) | 125 - 135 |

| C OOH | 160 - 170 |

4.2.2. Mass Spectrometry (Predicted)

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 203.9655 |

| [M+Na]⁺ | 225.9474 |

| [M-H]⁻ | 201.9509 |

Conclusion

This technical guide outlines a reliable synthetic route and provides key characterization data for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. The detailed experimental protocol for the hydrolysis of the corresponding methyl ester offers a practical method for its preparation in a laboratory setting. The provided physicochemical and spectroscopic data, although partially predicted, serves as a valuable reference for researchers working with this compound. Further experimental validation of the characterization data is encouraged to build a more complete profile of this promising molecule.

References

Physicochemical Properties of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a halogenated, N-methylated pyrrole derivative. Its structural features, including the pyrrole ring, a carboxylic acid group, and a bromine substituent, suggest potential applications in medicinal chemistry and materials science. The pyrrole scaffold is a common motif in biologically active compounds, and the presence of a bromine atom can influence lipophilicity, metabolic stability, and binding interactions. This technical guide provides a summary of the available physicochemical data for this compound and its close structural analog, outlines general experimental protocols for property determination, and presents a logical workflow for its characterization.

Physicochemical Data

Quantitative experimental data for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid is largely unavailable in the public domain. The following tables summarize the known computed data for the target compound and the experimental and computed data for the closely related analog, 4-bromo-1H-pyrrole-2-carboxylic acid, for comparative purposes.

Table 1: Physicochemical Properties of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

| Property | Value | Data Type | Source |

| Molecular Formula | C₆H₆BrNO₂ | - | PubChem |

| Molecular Weight | 203.02 g/mol | Calculated | PubChem |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| pKa | Not available | - | - |

| Aqueous Solubility | Not available | - | - |

| logP (XlogP) | 1.2 | Predicted | PubChemLite |

Table 2: Physicochemical Properties of 4-bromo-1H-pyrrole-2-carboxylic acid (Structural Analog)

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₄BrNO₂ | - | PubChem[1] |

| Molecular Weight | 189.99 g/mol | Calculated | PubChem[1] |

| Melting Point | 90-92 °C | Experimental | Smolecule[2] |

| Boiling Point | ~393 °C | Experimental | Smolecule[2] |

| pKa | Not available | - | - |

| Aqueous Solubility | Not available | - | - |

| logP (XLogP3-AA) | 1.3 | Predicted | PubChem[1] |

Experimental Protocols

Due to the absence of specific experimental procedures for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, the following are generalized protocols for the determination of key physicochemical properties of carboxylic acids.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.

Determination of Acid Dissociation Constant (pKa)

The pKa of a carboxylic acid can be determined by potentiometric titration.

-

Sample Preparation: A known concentration of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point, where half of the acid has been neutralized, is equal to the pKa of the acid.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining aqueous solubility.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

-

Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel carboxylic acid like 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the involvement of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid in any specific signaling pathways or its broader biological activity. The biological effects of pyrrole-containing compounds are diverse, and their mechanisms of action are highly dependent on the overall molecular structure.[3] Further research is required to elucidate the pharmacological profile of this particular compound. The structural similarity to other biologically active pyrroles suggests that it could be a candidate for screening in various assays, particularly those related to kinase inhibition or antimicrobial activity, which are common targets for this class of compounds.

Conclusion

This technical guide consolidates the currently available, though limited, physicochemical information for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. The provided data is primarily predictive, highlighting a significant gap in the experimental characterization of this compound. The generalized experimental protocols and the logical workflow diagram offer a foundational framework for researchers to systematically determine its properties. The lack of biological data underscores the opportunity for future investigations into the potential therapeutic applications of this molecule. A thorough experimental evaluation of its physicochemical and biological properties is crucial to unlock its full potential in drug discovery and materials science.

References

"4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid CAS number and structure"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Pyrrole derivatives are significant scaffolds in numerous biologically active compounds.[1] The introduction of a methyl group on the pyrrole nitrogen and a bromine atom on the pyrrole ring, alongside a carboxylic acid functional group, offers a versatile platform for the synthesis of novel molecules with potential therapeutic applications. This document outlines the key chemical properties, a representative synthesis protocol, and potential research applications for this compound.

Chemical Structure and Properties

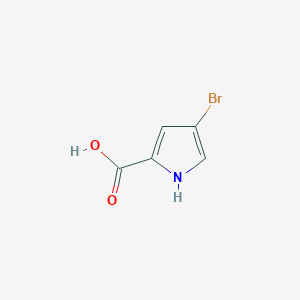

The chemical structure of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid is characterized by a central pyrrole ring. A methyl group is attached to the nitrogen atom at position 1, a carboxylic acid group is at position 2, and a bromine atom is at position 4.

CAS Number: 875160-43-3[2]

Molecular Formula: C₆H₆BrNO₂

Structure:

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 204.02 g/mol | PubChem |

| IUPAC Name | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | BLDpharm[2] |

| Appearance | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Experimental Protocols

Due to the limited availability of specific experimental data for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, a representative two-step synthesis protocol is proposed. This protocol is based on the synthesis of the precursor 4-bromo-1H-pyrrole-2-carboxylic acid, followed by a general N-methylation procedure.

Step 1: Synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid (CAS: 27746-02-7)

This procedure is adapted from known methods for the bromination of pyrrole carboxylic acids.[3]

Materials:

-

1H-Pyrrole-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1H-pyrrole-2-carboxylic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-bromo-1H-pyrrole-2-carboxylic acid.

Step 2: N-methylation of 4-bromo-1H-pyrrole-2-carboxylic acid

This is a general procedure for the N-methylation of pyrroles.

Materials:

-

4-bromo-1H-pyrrole-2-carboxylic acid

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere.

-

Cool the suspension to 0°C.

-

Dissolve 4-bromo-1H-pyrrole-2-carboxylic acid in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

-

Stir the mixture at 0°C for 30 minutes.

-

Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once complete, carefully quench the reaction by the slow addition of water at 0°C.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or silica gel chromatography to afford 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Logical Workflow for Synthesis and Application

The following diagram illustrates a general workflow from the synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid to its potential application in drug discovery.

Caption: A logical workflow for the synthesis and potential application of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid in drug discovery.

Potential Applications in Research and Drug Development

Pyrrole-containing compounds are known to exhibit a wide range of biological activities. The structural features of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid make it an attractive building block for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, while the bromine atom can be utilized in cross-coupling reactions to introduce further diversity. This compound could serve as a key intermediate in the development of novel therapeutic agents.[3] The related compound, 4-Bromo-1H-pyrrole-2-carboxylic Acid Methyl Ester, has been used as a synthetic intermediate for potent melanin-concentrating hormone (MCH-R1) antagonists.[4][5]

References

Spectroscopic Analysis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 875160-43-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established principles of NMR, IR, and mass spectrometry. Detailed, standardized experimental protocols for the acquisition of these spectra are also provided to guide researchers in the analytical characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. These predictions are derived from the known spectral data of analogous compounds, including 4-bromo-1H-pyrrole-2-carboxylic acid and its methyl ester, as well as general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | br s | 1H | -COOH |

| ~7.1 - 7.0 | d | 1H | H-5 |

| ~6.9 - 6.8 | d | 1H | H-3 |

| ~3.8 - 3.7 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 - 160 | -COOH |

| ~125 - 123 | C-2 |

| ~122 - 120 | C-5 |

| ~115 - 113 | C-3 |

| ~97 - 95 | C-4 |

| ~36 - 35 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1550 - 1500 | Medium | C=C stretch (Pyrrole ring) |

| ~1300 - 1200 | Medium | C-O stretch |

| ~1150 - 1100 | Medium | C-N stretch |

| ~750 - 700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 219/221 | High | [M]⁺ (Molecular ion peak with characteristic bromine isotope pattern) |

| 174/176 | Medium | [M - COOH]⁺ |

| 204/206 | Low | [M - CH₃]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, either prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to emphasize the molecular ion peak.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be a key diagnostic feature.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation.

A Technical Guide to the Discovery and Isolation of Novel Brominated Pyrrole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The marine environment, particularly sponges of the genus Agelas, is a prolific source of brominated pyrrole alkaloids, a class of natural products renowned for their structural diversity and significant biological activities.[1][2][3] These compounds, often characterized by a pyrrole-imidazole core, have demonstrated a wide array of promising therapeutic properties, including antimicrobial, cytotoxic, anti-inflammatory, and antifouling activities.[4][5] This guide provides an in-depth overview of the methodologies involved in the discovery, isolation, and characterization of these novel marine alkaloids, tailored for professionals in drug discovery and natural products chemistry.

Section 1: Bioassay-Guided Discovery

The search for novel bioactive compounds is often spearheaded by a strategy known as bioassay-guided fractionation. This approach systematically partitions a crude biological extract into simpler fractions, using a specific biological assay to track the activity of interest at each stage. This ensures that purification efforts remain focused on the most promising constituents.

A common workflow begins with the screening of crude extracts from marine sponges against a panel of relevant biological targets. For brominated pyrrole alkaloids, these often include assays for antimicrobial activity against pathogenic bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) and fungi, or cytotoxicity against various cancer cell lines.[1][3][6]

Microfractionation for High-Throughput Screening

To accelerate the discovery process, microfractionation can be employed. A small amount of the crude extract is separated using analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and the eluent is collected into a 96-well plate.[1][7] Each well, now containing a semi-purified fraction, can be directly subjected to the bioassay (e.g., a microdilution assay for determining Minimum Inhibitory Concentration - MIC).[7] The "hit" fractions, which exhibit the desired biological activity, are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular ions of the active compounds, guiding the subsequent large-scale isolation.[1]

Section 2: Quantitative Data Summary

The following tables summarize the quantitative data for a selection of recently discovered brominated pyrrole alkaloids, highlighting their source, structure, and key biological activities.

Table 1: Novel Brominated Pyrrole Alkaloids from Agelas sp.

| Compound Name | Molecular Formula | Source Organism | Key Bioactivity | MIC/IC₅₀ (µg/mL) | Reference |

| Hexazosceptrin | C₂₂H₂₆Br₄N₁₀ | Agelas sp. (South China Sea) | Antimicrobial (MRSA) | 16 | [4] |

| Ageleste A | C₂₂H₂₄Br₄N₈O₂ | Agelas sp. (South China Sea) | Antimicrobial | 16 - 32 | [4] |

| Ageleste B | C₂₂H₂₄Br₄N₈O₂ | Agelas sp. (South China Sea) | Antimicrobial | 16 - 32 | [4] |

| Marmaricine A | C₁₀H₁₃Br₂N₃O₂ | Agelas sp. aff. marmarica (Red Sea) | Antibacterial (MRSA) | 8 | [3] |

| Marmaricine B | C₁₁H₁₅Br₂N₃O₂ | Agelas sp. aff. marmarica (Red Sea) | Antibacterial (MRSA), Antifungal (C. albicans) | 8 (MRSA) | [3] |

| Marmaricine C | C₁₁H₁₅Br₂N₃O₂ | Agelas sp. aff. marmarica (Red Sea) | Antibacterial (MRSA), Antifungal (C. albicans) | 16 (MRSA) | [3] |

Table 2: Spectroscopic Data for Marmaricine A (in DMSO-d₆)

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 2 | 123.3 | - |

| 3 | 113.8 | 6.91 (s) |

| 4 | 96.1 | - |

| 5 | 108.7 | - |

| 6 (C=O) | 159.2 | - |

| 7 (NH) | - | 7.95 (t, J=5.5) |

| 8 | 38.4 | 3.19 (q, J=6.5) |

| 9 | 26.6 | 1.70 (p, J=7.0) |

| 10 | 38.6 | 3.15 (q, J=6.5) |

| 11 (NH₂) | - | 7.60 (br s) |

Data compiled from Marmaricines A-C antimicrobial alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica.[3]

Section 3: Experimental Protocols

The following protocols provide a detailed, generalized methodology for the isolation and purification of brominated pyrrole alkaloids from marine sponges.

Collection and Extraction

-

Sample Preparation: Collect sponge specimens (e.g., Agelas sp.) and freeze them immediately. Lyophilize (freeze-dry) the frozen tissue to a constant weight to remove water.[8] Grind the dried sponge material into a coarse powder.

-

Solvent Extraction: Macerate the powdered sponge material with methanol (MeOH) or a mixture of dichloromethane/methanol (CH₂Cl₂/MeOH) at room temperature.[9] Perform the extraction three times to ensure exhaustive recovery of metabolites.

-

Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude organic extract.

Bioassay-Guided Fractionation

-

Initial Partitioning (Kupchan Method): Dissolve the crude extract in 90% aqueous MeOH and partition against hexane to remove nonpolar lipids. Further partition the aqueous MeOH phase against CH₂Cl₂ to separate compounds of intermediate polarity.[10]

-

Desalting (Solid-Phase Extraction): To remove marine salts that can interfere with subsequent chromatography and bioassays, utilize Solid-Phase Extraction (SPE).[8]

-

Condition a poly(styrene-divinylbenzene) based SPE cartridge (e.g., CHROMABOND® HR-X) with MeOH, followed by equilibration with distilled water.[8]

-

Load an aqueous suspension of the polar or semi-polar extract onto the cartridge.

-

Wash the cartridge with distilled water to elute salts.

-

Elute the organic metabolites with a stepwise gradient of an organic solvent like acetonitrile (ACN) or MeOH.[8]

-

-

Column Chromatography:

-

Silica Gel: Subject the nonpolar (e.g., hexane, CH₂Cl₂) fractions to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane -> ethyl acetate -> MeOH).[3]

-

Size Exclusion: Further purify fractions using size-exclusion chromatography on Sephadex LH-20 with MeOH as the mobile phase to separate compounds based on their molecular size.[3]

-

Purification by HPLC

-

Column: Use a C18 reversed-phase semi-preparative or preparative HPLC column.

-

Mobile Phase: Employ a gradient elution system. A typical system for alkaloids is a mixture of water (Solvent A) and acetonitrile or methanol (Solvent B).[11] To improve peak shape for basic alkaloids, add an acid modifier such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both solvents.[11]

-

Gradient Elution: Start with a high percentage of Solvent A (e.g., 95% water) and gradually increase the percentage of Solvent B over 30-40 minutes to elute compounds of increasing hydrophobicity.

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths such as 210, 254, and 280 nm.[2]

-

Fraction Collection: Collect fractions corresponding to distinct peaks. Concentrate the fractions under vacuum to obtain the purified alkaloids.

Structure Elucidation

-

Mass Spectrometry: Determine the molecular formula of the purified compound using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) is a key diagnostic feature.[3]

-

NMR Spectroscopy: Elucidate the chemical structure by acquiring a suite of NMR spectra in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

1D NMR: ¹H and ¹³C NMR spectra provide information on the types and number of protons and carbons.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms and assemble the final structure.[3]

-

Section 4: Visualizing Mechanisms and Workflows

General Isolation Workflow

The overall process from sponge collection to pure, characterized alkaloid can be visualized as a multi-step workflow.

Postulated Mechanism of Action: Calcium Homeostasis

Some brominated pyrrole alkaloids have been shown to interfere with cellular calcium homeostasis. Specifically, they can reduce the elevation of intracellular calcium that occurs in response to membrane depolarization, a key process in neuronal signaling and other cellular functions. Dibromosceptrin was identified as a potent inhibitor of this process in PC12 cells.

References

- 1. journals.plos.org [journals.plos.org]

- 2. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anthelmintic Potential of Agelasine Alkaloids from the Australian Marine Sponge Agelas axifera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. researchgate.net [researchgate.net]

A Theoretical Investigation into the Electronic Structure of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical approach for the investigation of the electronic structure of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. Pyrrole derivatives are of significant interest due to their presence in many marine organisms and their potential as antitumor and protein kinase inhibiting agents.[1] A thorough understanding of the electronic properties of this specific compound is crucial for elucidating its reactivity, stability, and potential applications in medicinal chemistry and materials science.

Computational Methodology

A robust computational protocol is essential for accurately modeling the electronic structure of the title compound. The following workflow outlines the key steps, from geometry optimization to the analysis of molecular orbitals and electronic properties.

Figure 1: A generalized workflow for the theoretical study of the electronic structure of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid using DFT.

1.1. Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry. This is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p).[3] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies.

1.2. Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (ESP): The ESP map provides a visualization of the charge distribution and is useful for identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

-

Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom, offering insights into the intramolecular charge distribution.

Expected Quantitative Data

The computational methods described above would yield a wealth of quantitative data. The following tables illustrate the expected format for presenting these results.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N | 1.37 | - | - |

| C2-C3 | 1.42 | - | - |

| C4-Br | 1.85 | - | - |

| C5=O1 | 1.22 | - | - |

| C5-O2 | 1.35 | - | - |

| N-C-C2 | - | 108.5 | - |

| C3-C4-Br | - | 125.0 | - |

| O1-C5-O2 | - | 123.0 | - |

| C1-N-C4-C3 | - | - | 0.5 |

| Br-C4-C3-C2 | - | - | 179.8 |

Table 2: Calculated Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Table 3: Mulliken Atomic Charges (Illustrative)

| Atom | Charge (e) |

| N1 | -0.45 |

| C2 | 0.25 |

| C3 | -0.15 |

| C4 | 0.10 |

| Br8 | -0.05 |

| C(CH3) | -0.20 |

| C(COOH) | 0.50 |

| O(C=O) | -0.40 |

| O(O-H) | -0.55 |

Insights from a Closely Related Structure: 4-bromo-1H-pyrrole-2-carboxylic acid

While data for the methylated target compound is unavailable, crystallographic data for 4-bromo-1H-pyrrole-2-carboxylic acid provides a valuable experimental reference.[1][4] This data confirms key structural features that would be expected to be similar in the methylated analogue.

Table 4: Crystallographic Data for 4-bromo-1H-pyrrole-2-carboxylic acid

| Parameter | Value |

| Chemical Formula | C5H4BrNO2 |

| Molecular Weight | 190.00 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 16.0028 (13) |

| b (Å) | 4.9046 (6) |

| c (Å) | 8.2367 (7) |

| β (°) | 93.199 (7) |

| Volume (ų) | 645.47 (11) |

| Z | 4 |

| Dihedral Angle (Pyrrole-COOH) | 14.1 (2)° |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

This experimental data reveals that the pyrrole ring and the bromine atom are nearly coplanar. The carboxylic acid group is slightly twisted out of this plane.[1] Theoretical calculations on 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid would allow for a direct comparison with these experimental findings and an assessment of the electronic effects of N-methylation.

Visualization of Key Electronic Concepts

Visual representations are critical for interpreting the complex data generated from electronic structure calculations. The following diagram illustrates the relationship between key calculated properties and their implications for the molecule's reactivity.

Figure 2: Conceptual diagram illustrating how calculated electronic properties inform the chemical behavior of a molecule.

Conclusion

A theoretical study of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, employing the methodologies outlined in this guide, would provide fundamental insights into its electronic structure. The resulting data on molecular geometry, orbital energies, and charge distribution would be invaluable for understanding its reactivity, stability, and intermolecular interactions. This knowledge is crucial for the rational design of new pharmaceuticals and functional materials based on this promising molecular scaffold. Further research combining these theoretical predictions with experimental validation is highly recommended.

References

The Versatile Intermediate: A Technical Guide to 4-bromo-1-methyl-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, a key heterocyclic building block in organic synthesis. Due to its unique structural features, this compound serves as a valuable intermediate in the preparation of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This document outlines its chemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications as a synthetic intermediate.

Chemical Properties and Data

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 875160-43-3) is a polysubstituted pyrrole derivative. The presence of a carboxylic acid group, a bromine atom, and an N-methyl group provides multiple reaction sites for further chemical transformations. A summary of its key chemical data is presented in Table 1.

| Property | Value |

| CAS Number | 875160-43-3 |

| Molecular Formula | C₆H₆BrNO₂ |

| Molecular Weight | 204.02 g/mol |

| Canonical SMILES | CN1C=C(C=C1C(=O)O)Br |

| Natural Source | Isolated from the marine sponge Agelas nakamurai. |

Table 1: Physicochemical Properties of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic Acid

Caption: Proposed synthetic pathway for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Proposed Experimental Protocol

Step 1: Bromination of Methyl 1H-pyrrole-2-carboxylate

-

To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 4-bromo-1H-pyrrole-2-carboxylate.

Step 2: N-Methylation of Methyl 4-bromo-1H-pyrrole-2-carboxylate

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature.

-

Stir for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction with water at 0 °C.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Step 3: Hydrolysis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

-

Dissolve methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid at 0 °C.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Spectroscopic Data (Estimated)

| ¹H NMR (Estimated) | ¹³C NMR (Estimated) |

| Chemical Shift (ppm) | Assignment |

| ~12.5 (s, 1H) | -COOH |

| ~7.1 (d, 1H) | H-5 |

| ~6.9 (d, 1H) | H-3 |

| ~3.8 (s, 3H) | -NCH₃ |

Table 2: Estimated ¹H and ¹³C NMR Data for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Applications as a Synthetic Intermediate

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups. The bromo-substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the pyrrole ring.

Caption: Potential synthetic transformations of the intermediate.

These transformations are fundamental in drug discovery and development, where the pyrrole scaffold is a common feature in biologically active compounds. For instance, the non-methylated analog, 4-bromo-1H-pyrrole-2-carboxylic acid methyl ester, is a known intermediate in the synthesis of melanin-concentrating hormone (MCH-R1) antagonists. It is plausible that 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid can be employed in similar synthetic strategies to generate novel bioactive molecules.

Conclusion

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid represents a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a diverse range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures with potential applications in medicinal chemistry and materials science. While detailed synthetic and spectroscopic data in the public domain are limited, this guide provides a plausible synthetic route and estimated characterization data to facilitate its use in research and development.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Pyrrole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Among these, substituted pyrrole-2-carboxylic acids and their derivatives have emerged as a particularly promising class of molecules with a diverse range of therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this area.

Anticancer Activity

Substituted pyrrole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain pyrrole derivatives exert their cytotoxic effects by targeting the colchicine-binding site of β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The cytotoxic effects of various substituted pyrrole-2-carboxylic acid derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [1] |

| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [1] |

| PPDHMP | A549 (Lung) | MTT | 19.94 ± 1.23 (µg/ml) | [1] |

| PPDHMP | HeLa (Cervical) | MTT | 16.73 ± 1.78 (µg/ml) | [1] |

| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [1] |

| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [1] |

| cis-4m (3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile) | H1299 (Lung) | Not Specified | 25.4 | |

| cis-4m (3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile) | HT-29 (Colon) | Not Specified | 19.6 | |

| 2-aminopyrrole derivative EAPC-67 | HCC 1806 (Breast) | MTS | Data not quantified | |

| 2-aminopyrrole derivative EAPC-70 | MDA-MB-231 (Breast) | MTS | Data not quantified | |

| Isatin-pyrrole derivative 6 | HepG2 (Liver) | MTT | 0.47 |

Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).[1]

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Principle: This assay monitors the assembly of purified tubulin into microtubules. The polymerization is typically initiated by GTP and an increase in temperature, and it can be measured by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Protocol:

-

Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), general tubulin buffer, 1 mM GTP, 15% glycerol, and a fluorescent reporter.[2]

-

Compound and Control Preparation: Prepare test compounds at desired concentrations. Use a known polymerization inhibitor (e.g., nocodazole) and an enhancer (e.g., paclitaxel) as controls.[2]

-

Assay Procedure: In a 96-well plate, add the test compounds and controls. Initiate the polymerization by adding the tubulin reaction mix and incubating at 37°C.[2]

-

Fluorescence Measurement: Monitor the fluorescence intensity over time (e.g., for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.[3]

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.

Signaling Pathway Visualization

Caption: Anticancer mechanism of substituted pyrrole-2-carboxylic acids.

Antimicrobial Activity

Derivatives of pyrrole-2-carboxylic acid have shown potent activity against a range of pathogenic microorganisms, including Mycobacterium tuberculosis, the causative agent of tuberculosis.

Mechanism of Action: MmpL3 Inhibition

A key target for the antitubercular activity of these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter responsible for exporting trehalose monomycolate, a crucial component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.[4][5]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The MIC values for several pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv are presented below.

| Compound | R1 Substituent | R2 Substituent | MIC (µg/mL) | Cytotoxicity IC50 (µg/mL) | Reference |

| 12 | 2,4-dichlorophenyl | N-methylcyclohexyl | 3.7 | >32 | [4] |

| 16 | 2-fluorophenyl | cyclohexyl | <0.016 | >64 | [4] |

| 17 | 3-fluorophenyl | cyclohexyl | <0.016 | >64 | [4] |

| 18 | 4-fluorophenyl | cyclohexyl | <0.016 | >64 | [4] |

| 32 | 2,4-difluorophenyl | 1-adamantyl | <0.016 | >64 | [4] |

Experimental Protocols

Principle: This method assesses the susceptibility of bacteria to antimicrobials. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target bacterium. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear zone of inhibition around the disk.[6][7][8]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).[7]

-

Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.[7]

-

Disk Application: Aseptically place paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.[9]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[7]

-

Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.[7]

Principle: This assay determines the effect of a compound on mycolic acid biosynthesis by metabolic labeling with [14C]acetic acid. Inhibition of MmpL3 leads to the accumulation of trehalose monomycolate (TMM).

Protocol:

-

Bacterial Culture and Treatment: Grow M. tuberculosis cultures to mid-log phase and incubate with different concentrations of the test compound.[4]

-

Metabolic Labeling: Add [1,2-14C]acetic acid to the cultures and incubate for 16 hours at 37°C.[4]

-

Lipid Extraction: Harvest the bacterial cells and extract the total lipids and cell wall-bound mycolic acids.

-

Thin-Layer Chromatography (TLC): Analyze the extracted lipids by TLC to separate and identify TMM and other mycolic acid species.

-

Analysis: Quantify the amount of radiolabeled TMM. An accumulation of TMM in treated cells compared to untreated controls indicates MmpL3 inhibition.[4]

Experimental Workflow Visualization

Caption: Workflow for antimicrobial evaluation of pyrrole derivatives.

Anti-inflammatory Activity

Substituted pyrrole-2-carboxylic acids have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Mechanism of Action: COX-2 Inhibition and p38 MAPK Pathway Modulation

Some pyrrole derivatives exhibit anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins which are mediators of inflammation. Additionally, these compounds can suppress the production of pro-inflammatory cytokines like IL-1β and IL-6 by blocking the p38 MAPK signaling pathway.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of substituted pyrrole carboxylic acids has been assessed using the carrageenan-induced rat paw edema model.

| Compound | Dose (mg/kg, i.p.) | % Inhibition of Edema | Reference |

| Pyrrole-3-carboxylic acid derivative 1 | 100 | 42 | |

| Pyrrole-3-carboxylic acid derivative 2 | 100 | 35 | |

| Pyrrole-2-carboxylic acid derivative 1 | 100 | 11 | |

| Indomethacin (Reference) | 10 | 45 |

Experimental Protocols

Principle: This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces a localized inflammatory response, characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[10][11][12]

Protocol:

-

Animal Grouping: Divide rats into groups (e.g., control, standard drug, and test compound groups).[10]

-

Compound Administration: Administer the test compound or standard drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.[10][11]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[10]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay typically monitors the production of prostaglandins from arachidonic acid.

Protocol:

-

Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare a solution of arachidonic acid.[13]

-

Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[13]

-

Reaction Setup: In a 96-well plate, add the COX-2 enzyme, a cofactor solution, and the test compound or control (e.g., celecoxib).[13]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution.[13]

-

Detection: Measure the product formation, often using a fluorometric or colorimetric method, kinetically over a period of 5-10 minutes.[13]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asm.org [asm.org]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phytopharmajournal.com [phytopharmajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Exploring the Chemical Reactivity of the Pyrrole Ring in 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the pyrrole ring in 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives. This versatile building block is of significant interest in medicinal chemistry and materials science due to the diverse functionalities that can be introduced onto the pyrrole scaffold. This document details key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig), decarboxylation, and electrophilic substitution. Each section includes a summary of the reaction, a detailed experimental protocol for a representative transformation, and quantitative data presented in a clear tabular format. Logical workflows and reaction pathways are illustrated using Graphviz diagrams to provide a clear visual representation of the chemical principles discussed.

Introduction

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. The inherent π-excessive nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, while the presence of substituents and the nitrogen atom significantly influences its reactivity profile. 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a particularly valuable synthetic intermediate. The bromine atom at the 4-position serves as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties. The carboxylic acid group at the 2-position can be readily converted to esters or amides, or it can be removed via decarboxylation. Furthermore, the N-methylation influences the electronic properties and solubility of the molecule.

This guide will systematically explore the chemical transformations that can be performed on the 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid scaffold, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the pyrrole ring is ideally situated for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the bromopyrrole and a boronic acid or ester. A common challenge with N-H pyrroles in Suzuki couplings is competitive debromination. N-protection, such as with a tert-butyloxycarbonyl (BOC) group, can suppress this side reaction. Interestingly, under certain basic conditions, the BOC group can be cleaved in situ. For N-methylated pyrroles, this issue is circumvented.

This protocol is adapted from procedures for similar bromopyrrole substrates.

Materials:

-

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~70-80 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | >90 |

Yields are representative and may vary based on the specific substrate and reaction conditions.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromopyrrole and a terminal alkyne, providing access to alkynylpyrrole derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

This protocol is a general procedure adaptable for methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Materials:

-

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

-

Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous THF or DMF

Procedure:

-

To a Schlenk flask under an argon atmosphere, add the bromopyrrole, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature to 50 °C for 4-24 hours, monitoring by TLC.

-

After completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 12 | ~85-95 |

| 2 | 1-Hexyne | Pd(PPh₃)₄/CuI | DIPEA | DMF | 50 | 8 | ~70-80 |

| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂/CuI | Et₃N | Toluene | 60 | 6 | ~90 |

Yields are representative and may vary based on the specific substrate and reaction conditions.

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of the bromopyrrole with an alkene to form a new C-C bond, leading to vinylpyrrole derivatives. This reaction is catalyzed by a palladium complex and requires a base.

This is a general protocol that can be adapted for methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Materials:

-

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

-

Alkene (e.g., Styrene or n-Butyl acrylate) (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous DMF or Acetonitrile

Procedure:

-

In a sealed tube, combine the bromopyrrole, Pd(OAc)₂, and P(o-tol)₃.

-

Evacuate and backfill the tube with argon.

-

Add the anhydrous solvent, triethylamine, and the alkene.

-

Seal the tube and heat to 100-120 °C for 12-24 hours.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 110 | 18 | ~60-75 |

| 2 | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | K₂CO₃ | Acetonitrile | 100 | 24 | ~70-85 |

| 3 | Methyl vinyl ketone | Pd₂(dba)₃/dppf | NaOAc | Toluene | 120 | 16 | ~55-70 |

Yields are representative and may vary based on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the bromopyrrole and a primary or secondary amine. This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.

This general protocol can be adapted for methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Materials:

-

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

-

Amine (e.g., Morpholine or Aniline) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add the bromopyrrole and the amine.

-

Add the anhydrous solvent and seal the tube.

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, dilute with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | ~80-95 |

| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 20 | ~70-85 |

| 3 | Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 90 | 24 | ~75-90 |

Yields are representative and may vary based on the specific substrate and reaction conditions.

Decarboxylation

The carboxylic acid group at the 2-position of the pyrrole ring can be removed through decarboxylation, typically under acidic or thermal conditions. This reaction provides a route to 4-bromo-1-methyl-1H-pyrrole. The mechanism of decarboxylation of pyrrole-2-carboxylic acid in strongly acidic solutions is proposed to proceed via an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant.[1]

Materials:

-

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

-

Sulfuric acid (concentrated) or a high-boiling solvent (e.g., quinoline with copper powder)

Procedure (Acid-Catalyzed):

-

Dissolve the pyrrole-2-carboxylic acid in a minimal amount of a suitable solvent.

-

Add concentrated sulfuric acid and heat the mixture. The reaction progress can be monitored by the evolution of CO₂.

-

After the reaction is complete, carefully pour the mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer, dry, and concentrate to obtain the decarboxylated product.

Caption: General workflow for the decarboxylation of the title compound.

Electrophilic Substitution

While the pyrrole ring is generally activated towards electrophilic substitution, the presence of the electron-withdrawing carboxylic acid (or ester) group at the 2-position and the bromine at the 4-position deactivates the ring to some extent. However, electrophilic substitution can still occur, typically at the C5 position.

-

Nitration: Can be achieved using nitrating agents like nitric acid in acetic anhydride.

-

Halogenation: Further halogenation can occur at the C5 position with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Friedel-Crafts Acylation: Can be performed with an acyl chloride or anhydride in the presence of a Lewis acid, though harsh conditions might be required.

Conclusion

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a highly versatile and synthetically valuable building block. The bromine atom at the 4-position provides a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The carboxylic acid group at the 2-position can be readily functionalized or removed, further expanding the synthetic utility of this scaffold. The N-methyl group prevents complications often encountered with N-H pyrroles in certain reactions. This guide has provided a detailed overview of the key chemical transformations of this compound, complete with experimental protocols and quantitative data, to aid researchers in its effective application in the synthesis of novel molecules for drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Introduction

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a valuable synthetic intermediate in the development of various pharmacologically active compounds and functional materials. This document provides a detailed protocol for the synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid via the saponification of its corresponding methyl ester, methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. The provided methodology is based on established principles of ester hydrolysis and is intended for use by researchers and professionals in organic synthesis and drug development.

The reaction proceeds via a base-mediated hydrolysis of the ester functionality, followed by an acidic workup to yield the desired carboxylic acid. This process, commonly known as saponification, is a fundamental transformation in organic chemistry.[1][2]

Reaction Scheme

Caption: Reaction scheme for the saponification of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |

| Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | 1196-90-3 | 218.05 | 5.00 g | 22.9 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.83 g | 45.8 |

| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL | - |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 25 mL | - |

| Hydrochloric Acid (HCl), 2M aqueous solution | 7647-01-0 | 36.46 | ~25 mL | ~50 |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 150 mL | - |